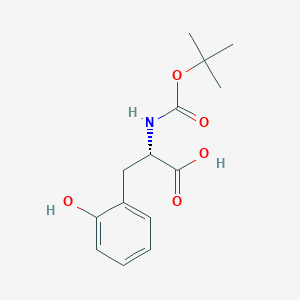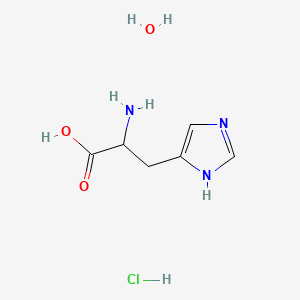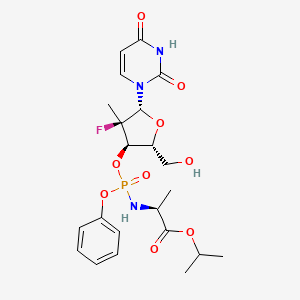
Streptolidine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Streptolidine Dihydrochloride is a compound with the molecular formula C₆H12N₄O₃ • 2 (HCl) and a molecular weight of 261.11 . It is an amino acid isolated from the hydrolyzate of the Streptomyces antibiotics streptothricin and streptolin .
Synthesis Analysis
The biosynthesis of streptolidine involves two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms . A convergent, diversity-enabling total synthesis of the natural product streptothricin F has been achieved . Key features of this synthesis include a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (ii) chloride-mediated desulfurization-guanidination .
Molecular Structure Analysis
The molecular structure of Streptolidine Dihydrochloride is complex and involves a bicyclic streptolidine . The structure can be analyzed using techniques such as X-ray diffraction , which provides insights into the powder structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving Streptolidine Dihydrochloride are complex and involve multiple steps. For example, the TRAP test is based on the antioxidants’ capacity to inhibit the reaction between peroxyl radicals and a target molecule . More detailed analysis would require specific experimental data.
Physical And Chemical Properties Analysis
Streptolidine Dihydrochloride has a molecular weight of 261.11 . Other physical and chemical properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results. These properties can be determined through experimental methods .
Scientific Research Applications
Biosynthesis and Mechanism
- Biosynthesis Mechanism : Streptolidine is an integral component of Streptothricin-F (STT-F), an early-discovered antibiotic. Its biosynthesis was studied through genetic, biochemical, and structural approaches, revealing the roles of two enzymes, OrfP and OrfR, in the process. OrfP catalyzes an Fe(II)-dependent double hydroxylation reaction, while OrfR carries out a PLP-dependent elimination/addition reaction, contributing to the bicyclic structure of streptolidine (Chang et al., 2014).
- Formation and Incorporation in Biosynthesis : Research on the formation and incorporation of streptolidine in the biosynthesis of STT-F found that it acts as an advanced precursor, supporting the convergent biosynthetic pathway theory. Advanced intermediates in converting L-arginine to streptolidine were also identified (Jackson, Gould, & Zabriskie, 2002).
Antibiotic Activity and Resistance
- Antibiotic Activity Modification : A novel enzyme, SttH, isolated from Streptomyces albulus, alters the antibiotic activity of streptolidine. It hydrolyzes the amide bond of streptolidine lactam, conferring resistance to Streptothricins (STs) and changing the selective toxicity of ST-D from broad-spectrum to bacteria-specific (Hamano et al., 2006).
Chemical Synthesis
- Chemical Synthesis Approaches : Various studies have focused on the chemical synthesis of streptolidine. These involve complex procedures starting from basic compounds like D-ribose or D-xylose, leading to the synthesis of streptolidine and its analogs, which are crucial for understanding its structural and functional aspects (Kusumoto, Tsuji, & Shiba, 1974); (KusumotoShoichi et al., 1976).
Methyltransferases and Biosynthesis
- Methyltransferases in Biosynthesis : Functional analysis of methyltransferases involved in streptothricin-related antibiotic biosynthesis indicates their role in creating methylated forms of ST-F, a compound similar to streptolidine. These modifications can alter antibiotic activities, showing the significance of methyltransferases in the biosynthetic pathway (Niikura et al., 2017).
properties
CAS RN |
37774-01-9 |
|---|---|
Product Name |
Streptolidine Dihydrochloride |
Molecular Formula |
C₆H₁₄Cl₂N₄O₃ |
Molecular Weight |
261.11 |
synonyms |
[4S-[4α,5β(S*)]]-2-Amino-5-(2-amino-1-hydroxyethyl)-4,5-dihydro-1H-imidazole-4-carboxylic Acid; (4S,5S)-2-Amino-5-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydro-1H-imidazole-4-carboxylic Acid; _x000B_2-Amino-5-(2-amino-1-hydroxyethyl)-2-imidazoline-4-carboxylic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)